molecular formula C9H8F3N3 B13492471 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine

1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine

Cat. No.: B13492471
M. Wt: 215.17 g/mol
InChI Key: CTZIQNAMCYZICY-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. The presence of the trifluoroethyl group in its structure imparts significant electronic and steric effects, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine typically involves the introduction of the trifluoroethyl group to an indazole core. One common method is the direct trifluoroethylation of indoles via C–H functionalization. This process can be achieved using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as the trifluoroethylating agent under mild conditions with high functional group tolerance .

Industrial Production Methods

The use of solid composite catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chlorine solutions, reducing agents like hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions include trifluoroacetaldehyde, trifluoroacetic acid, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to altered biological activity. For example, it may act as an agonist or inhibitor of specific receptors, modulating their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine stands out due to its specific indazole core structure combined with the trifluoroethyl group, which imparts unique electronic and steric properties. This combination makes it a valuable compound for developing new drugs and materials with improved performance and stability.

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)indazol-6-amine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)5-15-8-3-7(13)2-1-6(8)4-14-15/h1-4H,5,13H2

InChI Key

CTZIQNAMCYZICY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CC(F)(F)F

Origin of Product

United States

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